![molecular formula C24H25N3O3S B4701971 4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4701971.png)
4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide
説明
4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide is a chemical compound used in scientific research for its unique properties. This compound is commonly referred to as MPB or MPB-PEA, and it is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A).
作用機序
MPB acts as a selective inhibitor of 4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting 4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, MPB increases the levels of cAMP and cGMP, which can lead to increased dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects, including improving cognitive function, reducing motor deficits, and modulating dopamine release. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may have therapeutic implications for various diseases.
実験室実験の利点と制限
One advantage of using MPB in lab experiments is its potency as a 4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide inhibitor, which allows for precise modulation of cAMP and cGMP levels. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research on MPB, including:
1. Further investigation of its therapeutic potential in various diseases, including schizophrenia, Huntington's disease, and Parkinson's disease.
2. Development of more potent and selective 4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide inhibitors based on the structure of MPB.
3. Investigation of the anti-inflammatory and anti-oxidant properties of MPB and their potential therapeutic implications.
4. Exploration of the role of MPB in modulating other neurotransmitter systems, such as serotonin and norepinephrine.
5. Investigation of the potential use of MPB in combination with other drugs for synergistic effects in treating various diseases.
科学的研究の応用
MPB has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function, reduce motor deficits, and modulate dopamine release in animal models.
特性
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-19-10-12-23(13-11-19)31(29,30)25-21-7-5-6-20(18-21)24(28)27-16-14-26(15-17-27)22-8-3-2-4-9-22/h2-13,18,25H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHJGLIEVKMUPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。